molecular formula C17H17N5O4S B12462796 N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B12462796
M. Wt: 387.4 g/mol
InChI Key: LIANXZTWYZSZPH-UHFFFAOYSA-N
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Description

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound with the molecular formula C16H16N4O4S This compound is characterized by the presence of two nitrophenyl groups attached to a piperazine ring, which is further linked to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of 1,4-bis(4-nitrophenyl)piperazine with a suitable thiocarbamoylating agent. One common method includes the use of thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carbothioamide groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(4-nitrophenyl)piperazine: Similar structure but lacks the carbothioamide group.

    1,4-bis(4-nitrobenzoyl)piperazine: Contains benzoyl groups instead of nitrophenyl groups.

    1,4-bis(4-chloro-3-nitrophenyl)piperazine: Contains chloro and nitro groups on the phenyl rings.

Uniqueness

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both nitrophenyl and carbothioamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C17H17N5O4S/c23-21(24)15-3-1-13(2-4-15)18-17(27)20-11-9-19(10-12-20)14-5-7-16(8-6-14)22(25)26/h1-8H,9-12H2,(H,18,27)

InChI Key

LIANXZTWYZSZPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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